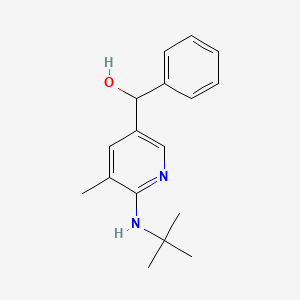

(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanol

Description

Properties

Molecular Formula |

C17H22N2O |

|---|---|

Molecular Weight |

270.37 g/mol |

IUPAC Name |

[6-(tert-butylamino)-5-methylpyridin-3-yl]-phenylmethanol |

InChI |

InChI=1S/C17H22N2O/c1-12-10-14(11-18-16(12)19-17(2,3)4)15(20)13-8-6-5-7-9-13/h5-11,15,20H,1-4H3,(H,18,19) |

InChI Key |

BVCHAJIPQSECIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1NC(C)(C)C)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Method 1: Ethanol-Based Synthesis

- Preparation of Reaction Mixture :

- Dissolve 3-(tert-butylamino)-5-methylpyridine in ethanol (solvent).

- Add phenylmethanol to the solution.

- Reflux Conditions :

- Heat the reaction mixture under reflux for several hours to facilitate the reaction.

- Post-Reaction Processing :

- Cool the mixture to room temperature.

- Filter the precipitate formed.

- Purification :

- Recrystallize the filtered product using ethanol or another suitable solvent.

| Parameter | Value |

|---|---|

| Reflux Temperature | ~78°C (ethanol boiling point) |

| Reaction Time | ~4–6 hours |

| Solvent Volume | Dependent on scale |

Method 2: Sodium Borohydride Reduction

An alternative method involves using sodium borohydride as a reducing agent in tetrahydrofuran (THF) and ethanol mixtures.

- Reduction Reaction :

- Add sodium borohydride to a solution containing precursors (e.g., pyridine derivative and phenylmethanol) in THF and ethanol.

- Maintain the temperature between 10°C and 20°C during stirring.

- Acid Work-Up :

- Slowly add sulfuric acid solution to neutralize excess sodium borohydride and adjust pH to ~6.5.

- Crystallization :

- Cool the reaction mixture further to ~5°C.

- Collect crystals via filtration and wash thoroughly with solvents like THF-water mixtures or ethanol.

| Parameter | Value |

|---|---|

| Reaction Temperature | ~10–20°C |

| Crystallization Temperature | ~5°C |

| Yield | ~56% purity |

Analytical Notes

The preparation methods rely on precise control of reaction conditions, including temperature, solvent choice, and reagent ratios, to ensure high purity and yield of the final product. Below are some key observations:

- Reagent Compatibility : Phenylmethanol reacts efficiently with pyridine derivatives under acidic or neutral conditions.

- Purity Considerations : Impurities such as unreacted precursors can be minimized by optimizing recrystallization steps.

- Safety Precautions : Protective equipment should be used when handling reagents like sulfuric acid or sodium borohydride.

Comparison of Methods

| Method | Solvent Used | Key Reagents | Yield/Purity | Advantages |

|---|---|---|---|---|

| Ethanol-Based Synthesis | Ethanol | Phenylmethanol | High yield | Simple setup |

| Sodium Borohydride Reduction | THF/Ethanol | Sodium borohydride | ~56% purity | Effective reduction |

| Microwave-Assisted Synthesis | Acetone/Ethanol | Microwave irradiation | Variable | Faster reaction times |

Scientific Research Applications

(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. The tert-butylamino group can interact with biological receptors, potentially modulating their activity. The compound may also influence enzymatic pathways, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with pyridine derivatives from literature and catalogs (Table 1). Key parameters include substituent effects, molecular weight, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

*Calculated molecular weight based on formula C₁₇H₂₂N₂O (exact structure verification required).

Key Findings:

Lipophilicity and Steric Effects: The tert-butyl and phenyl groups in the target compound enhance lipophilicity compared to HB085 (fluoro-pyrrolidine) and halogenated analogs like (6-chloro-5-iodopyridin-3-yl)methanol. The phenylmethanol group introduces steric hindrance, which may influence binding interactions in biological systems compared to smaller substituents (e.g., methanol in ’s compound) .

Electronic Effects: Halogen substituents (Cl, I) in (6-chloro-5-iodopyridin-3-yl)methanol increase molecular weight and polarizability, enhancing UV detectability—a property absent in the tert-butylamino-containing target compound . The amino group in the target compound could act as a hydrogen bond donor, contrasting with HB625’s acetyl group (hydrogen bond acceptor) .

Biological Relevance :

- Compounds with tert-butyl groups (e.g., target, HB625) are often designed for metabolic stability, as seen in pharmaceuticals like omeprazole derivatives .

- Pyrrolidine and fluorinated analogs (HB085) are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .

Research Implications and Limitations

- Antibacterial applications: Tert-butylamino groups are associated with biofilm disruption in pyridine derivatives .

- Enzyme inhibition: The phenylmethanol moiety may interact with catalytic sites, similar to omeprazole-related compounds .

Limitations : Inferences rely on indirect evidence; synthesis and experimental validation are needed to confirm properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.